molecular formula C22H25N7O3 B2901050 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396853-45-4

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2901050
M. Wt: 435.488
InChI Key: FYKFLGJBUSJCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea involves the reaction of 3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isocyanate with 3,5-dimethoxyaniline.

Starting Materials
3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isocyanate, 3,5-dimethoxyaniline

Reaction
To a solution of 3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isocyanate in dry THF, add 3,5-dimethoxyaniline and stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been studied extensively for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been studied for its potential as an immunomodulatory agent and may be useful in the treatment of autoimmune diseases.

Mechanism Of Action

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A is believed to exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been shown to inhibit the activity of various enzymes, including HDAC and PARP, which are involved in DNA repair and transcriptional regulation.

Biochemical And Physiological Effects

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A is its high potency and selectivity, which allows for the study of specific signaling pathways and enzymes. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A has good solubility and stability, which makes it easy to handle in lab experiments. However, one of the main limitations of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A, including the development of new derivatives with improved potency and selectivity, the investigation of its effects on other signaling pathways and enzymes, and the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea A and its potential side effects.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-31-18-11-16(12-19(13-18)32-2)26-22(30)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-5-3-4-6-23-20/h3-6,11-15H,7-10H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKFLGJBUSJCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

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